

# Application Notes and Protocols: MI-3454 for In Vivo AML Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MI-3454

Cat. No.: B15568880

[Get Quote](#)

## Harnessing the Menin-MLL1 Interaction as a Therapeutic Target in Acute Myeloid Leukemia (AML)

### Introduction:

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Specific genetic alterations, such as rearrangements of the Mixed Lineage Leukemia 1 (MLL1) gene (also known as KMT2A) and mutations in the Nucleophosmin 1 (NPM1) gene, are critical drivers in distinct AML subtypes.<sup>[1][2][3][4][5]</sup> The protein-protein interaction between menin and MLL1 is essential for the leukemogenic activity of MLL fusion proteins and mutated NPM1. **MI-3454** is a potent and orally bioavailable small molecule inhibitor that disrupts this critical interaction, leading to the downregulation of key leukemogenic genes, inducing differentiation, and ultimately causing regression of leukemia in preclinical models. These application notes provide a comprehensive overview of the in vivo treatment protocol for **MI-3454** in mouse models of AML.

### Mechanism of Action:

**MI-3454** selectively binds to menin, preventing its interaction with MLL1. This disruption leads to a significant decrease in the expression of downstream target genes, including HOXA9, MEIS1, and FLT3, which are crucial for the proliferation and survival of AML cells with MLL1

rearrangements or NPM1 mutations. The inhibition of this pathway ultimately results in the differentiation of leukemic blasts and suppression of leukemia progression.

Signaling Pathway Diagram:

[Click to download full resolution via product page](#)

Caption: **MI-3454** Mechanism of Action in AML.

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **MI-3454** in various *in vivo* mouse models of AML.

Table 1: In Vivo Efficacy of **MI-3454** in AML Xenograft Models

| Mouse Model                                   | AML Subtype       | MI-3454 Dose & Schedule              | Treatment Duration  | Key Outcomes                                                                                                         | Reference |
|-----------------------------------------------|-------------------|--------------------------------------|---------------------|----------------------------------------------------------------------------------------------------------------------|-----------|
| MOLM13 Xenograft                              | MLL-AF9           | 100 mg/kg, p.o., b.i.d.              | 19 consecutive days | Markedly prolonged survival; blocked leukemia progression.                                                           |           |
| MOLM13 Xenograft                              | MLL-AF9           | 120 mg/kg, p.o., once or twice daily | 7 consecutive days  | Once-daily treatment was sufficient to block leukemia progression.                                                   |           |
| Patient-Derived Xenograft (PDX) - Sample 3055 | NPM1mut, FLT3-ITD | 100 mg/kg, p.o., b.i.d.              | 21 consecutive days | Blocked leukemia progression; significant reduction of human CD45+ cells in peripheral blood.                        |           |
| Patient-Derived Xenograft (PDX) - Sample 4392 | NPM1mut           | 100 mg/kg, p.o., b.i.d.              | 21 consecutive days | Induced complete remission; significant reduction of human CD45+ cells in peripheral blood, spleen, and bone marrow. |           |

---

|                          |                   |               |         |                                                                                       |
|--------------------------|-------------------|---------------|---------|---------------------------------------------------------------------------------------|
| Pediatric Leukemia Model | MLL rearrangement | Not specified | 20 days | Increased survival from 21 to 50 days; no detectable leukemic blasts after treatment. |
|--------------------------|-------------------|---------------|---------|---------------------------------------------------------------------------------------|

---

Table 2: Pharmacodynamic Effects of MI-3454 in In Vivo Models

| Mouse Model                           | Tissue Analyzed | Biomarker           | Change with MI-3454 Treatment | Reference |
|---------------------------------------|-----------------|---------------------|-------------------------------|-----------|
| MOLM13 Xenograft                      | Bone Marrow     | MEIS1 expression    | >30-fold reduction            |           |
| PDX - Sample 3055 (NPM1mut, FLT3-ITD) | Bone Marrow     | MEIS1 expression    | ~100-fold downregulation      |           |
| PDX - Sample 3055 (NPM1mut, FLT3-ITD) | Bone Marrow     | FLT3 expression     | ~65-fold downregulation       |           |
| PDX - Sample 3055 (NPM1mut, FLT3-ITD) | Bone Marrow     | HOXA9/10 expression | No significant reduction      |           |

## Experimental Protocols

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia [jci.org]
- 3. Menin inhibitor MI-3454 induces re ... | Article | H1 Connect [archive.connect.h1.co]
- 4. ashpublications.org [ashpublications.org]
- 5. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. [vivo.weill.cornell.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: MI-3454 for In Vivo AML Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15568880#mi-3454-treatment-protocol-for-in-vivo-mouse-models-of-aml>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)